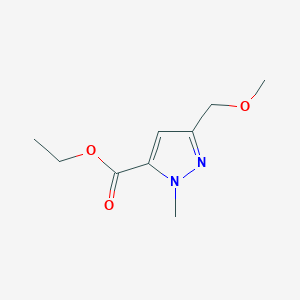
(2-Cyano-6-ethylpyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyano-6-ethylpyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C8H9BN2O2 and a molecular weight of 175.98 g/mol . This compound is notable for its utility in various chemical reactions, particularly in the field of organic synthesis. It is often used as a reagent in Suzuki-Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyano-6-ethylpyridin-4-yl)boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the Miyaura borylation reaction, which uses a palladium catalyst and a boron reagent such as bis(pinacolato)diboron . The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of a base such as potassium acetate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes can handle large-scale reactions with precise control over reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(2-Cyano-6-ethylpyridin-4-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate, are often used to facilitate the borylation reaction.
Oxidizing Agents: Such as hydrogen peroxide, can be used to oxidize the boronic acid group.
Major Products
The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), alcohols or phenols (from oxidation), and various substituted pyridines (from substitution reactions) .
Scientific Research Applications
(2-Cyano-6-ethylpyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which (2-Cyano-6-ethylpyridin-4-yl)boronic acid exerts its effects is through its participation in the Suzuki-Miyaura coupling reaction. This reaction involves the transmetalation of the boronic acid with a palladium complex, followed by reductive elimination to form the carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in Suzuki-Miyaura coupling reactions.
4-Cyanophenylboronic Acid: Similar in structure but with a cyano group on the phenyl ring instead of the pyridine ring.
6-Methylpyridin-4-ylboronic Acid: Similar in structure but with a methyl group instead of an ethyl group.
Uniqueness
(2-Cyano-6-ethylpyridin-4-yl)boronic acid is unique due to the presence of both a cyano and an ethyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C8H9BN2O2 |
|---|---|
Molecular Weight |
175.98 g/mol |
IUPAC Name |
(2-cyano-6-ethylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O2/c1-2-7-3-6(9(12)13)4-8(5-10)11-7/h3-4,12-13H,2H2,1H3 |
InChI Key |
LYFGTDQLDOYJAK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)C#N)CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine](/img/structure/B14068619.png)








